molecular formula C7H6Cl4N2 B6206819 2,4,6-trichlorobenzene-1-carboximidamide hydrochloride CAS No. 186342-86-9

2,4,6-trichlorobenzene-1-carboximidamide hydrochloride

Cat. No.: B6206819
CAS No.: 186342-86-9
M. Wt: 259.9 g/mol
InChI Key: UMAGCZMWCIYQAO-UHFFFAOYSA-N
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Description

2,4,6-trichlorobenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H6Cl4N2 and a molecular weight of 259.94 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a benzene ring and a carboximidamide group.

Chemical Reactions Analysis

2,4,6-trichlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,4,6-trichlorobenzene-1-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

2,4,6-trichlorobenzene-1-carboximidamide hydrochloride can be compared with other chlorinated benzene derivatives, such as:

    2,4,6-trichlorobenzene-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboximidamide group.

    2,4,6-trichlorobenzene-1-amine: Contains an amine group instead of a carboximidamide group.

    2,4,6-trichlorobenzene-1-aldehyde: Features an aldehyde group in place of the carboximidamide group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

186342-86-9

Molecular Formula

C7H6Cl4N2

Molecular Weight

259.9 g/mol

IUPAC Name

2,4,6-trichlorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H5Cl3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H

InChI Key

UMAGCZMWCIYQAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=N)N)Cl)Cl.Cl

Purity

0

Origin of Product

United States

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